molecular formula C6H12O2S B1660766 METHYL 5-SULFANYLPENTANOATE CAS No. 83009-94-3

METHYL 5-SULFANYLPENTANOATE

Cat. No.: B1660766
CAS No.: 83009-94-3
M. Wt: 148.23 g/mol
InChI Key: QPUJGZBRSXYOTP-UHFFFAOYSA-N
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Description

METHYL 5-SULFANYLPENTANOATE is an organic compound with the molecular formula C6H12O2S. It is a methyl ester derivative of 5-mercaptopentanoic acid and contains a thiol group (-SH) attached to the fifth carbon of the pentanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

METHYL 5-SULFANYLPENTANOATE can be synthesized through several methods. One common approach involves the esterification of 5-mercaptopentanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the thiol-ene reaction, where a thiol group is added to an alkene in the presence of a radical initiator. This method can be used to introduce the thiol group onto a pentanoate ester precursor .

Industrial Production Methods

Industrial production of methyl 5-mercaptopentanoate often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures efficient conversion and minimizes by-products .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-SULFANYLPENTANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

METHYL 5-SULFANYLPENTANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-mercaptopentanoate involves its thiol group, which can participate in redox reactions and form disulfide bonds. These reactions are crucial in various biological processes, including enzyme function and cellular signaling. The compound can also interact with metal ions, forming complexes that may have catalytic or inhibitory effects on biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 5-sulfanylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-8-6(7)4-2-3-5-9/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUJGZBRSXYOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563300
Record name Methyl 5-sulfanylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83009-94-3
Record name Methyl 5-sulfanylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-sulfanylpentanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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